

# Spectroscopic and Structural Elucidation of 5-Cyanothiophene-2-carboxylic acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Cyanothiophene-2-carboxylic acid

Cat. No.: B1353565

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Introduction: **5-Cyanothiophene-2-carboxylic acid** is a substituted thiophene derivative of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its application. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal for the structural confirmation and purity assessment of this compound. While specific experimental data for **5-cyanothiophene-2-carboxylic acid** is not extensively documented in publicly available literature, this guide provides a detailed overview of the expected spectroscopic characteristics based on the analysis of related compounds and established principles of spectroscopic interpretation.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **5-Cyanothiophene-2-carboxylic acid**. These predictions are derived from the known spectral characteristics of the thiophene ring, the carboxyl group, and the nitrile functional group.

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~10-13	Singlet (broad)	1H	-COOH
~7.8-8.0	Doublet	1H	Thiophene H4
~7.4-7.6	Doublet	1H	Thiophene H3

#### $^{13}\text{C}$ NMR (Carbon NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~162-165	-COOH
~140-145	Thiophene C2
~138-142	Thiophene C5
~130-135	Thiophene C3
~128-132	Thiophene C4
~115-120	-CN

#### IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
2230-2210	Strong, Sharp	$\text{C}\equiv\text{N}$ stretch (Nitrile)
1710-1680	Strong	$\text{C}=\text{O}$ stretch (Carboxylic acid)
~1550	Medium	$\text{C}=\text{C}$ stretch (Thiophene ring)
1320-1210	Strong	$\text{C}-\text{O}$ stretch
950-910	Medium, Broad	O-H bend

## Mass Spectrometry (MS) Data (Predicted)

m/z	Interpretation
~153	Molecular Ion [M] <sup>+</sup>
~136	[M-OH] <sup>+</sup>
~108	[M-COOH] <sup>+</sup>

## Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrumental parameters. The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **5-Cyanothiophene-2-carboxylic acid**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol for acquiring NMR spectra of a solid organic compound is as follows:

- **Sample Preparation:** Approximately 5-10 mg of the purified solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte. The solution is then filtered into a standard 5 mm NMR tube.
- **Instrumentation:** NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.
- **<sup>1</sup>H NMR Acquisition:** A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay that allows for full recovery of the magnetization between scans.
- **<sup>13</sup>C NMR Acquisition:** A proton-decoupled carbon experiment is standard. Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans and a longer acquisition time are generally required compared to <sup>1</sup>H NMR.

## 2. Infrared (IR) Spectroscopy

For a solid sample, the following methods are commonly employed:[1][2][3][4][5]

- Potassium Bromide (KBr) Pellet Method:
  - A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar.[2]
  - The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.[2]
  - The pellet is placed in the sample holder of the IR spectrometer for analysis.
- Attenuated Total Reflectance (ATR) Method:
  - A small amount of the solid sample is placed directly onto the ATR crystal.
  - Pressure is applied to ensure good contact between the sample and the crystal.
  - The IR spectrum is then recorded. This method requires minimal sample preparation.
- Thin Solid Film Method:
  - The solid is dissolved in a volatile solvent.[1]
  - A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[1]
  - The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.[1]

## 3. Mass Spectrometry (MS)

The following outlines a general procedure for obtaining the mass spectrum of an organic acid:  
[6][7][8]

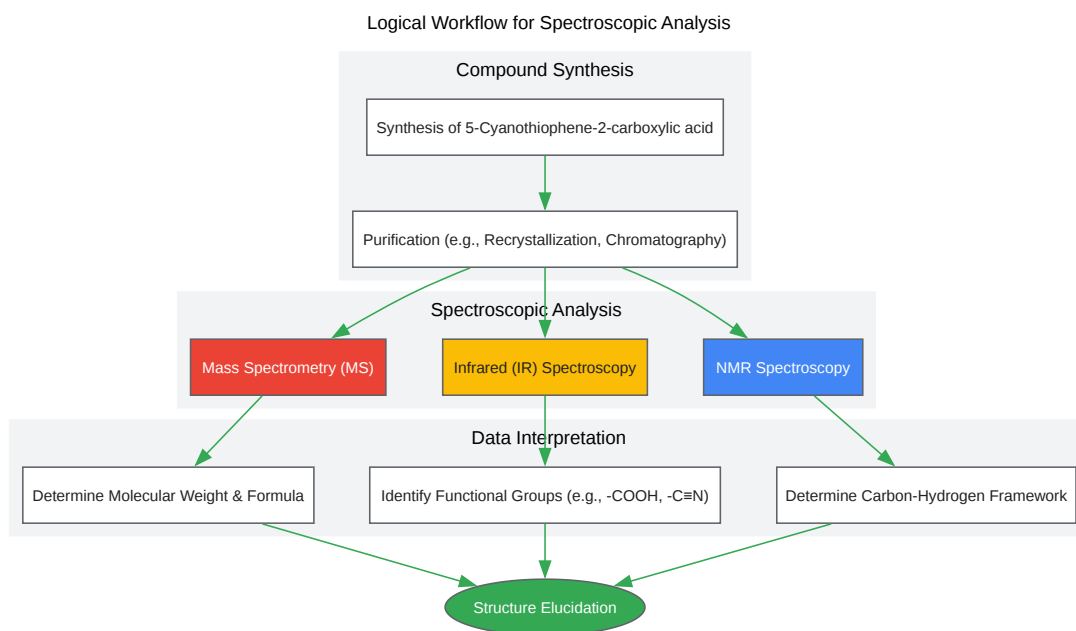
- Sample Introduction and Ionization:

- A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.<sup>[6][7]</sup>
- Ionization is typically achieved using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules like carboxylic acids.<sup>[9]</sup> Electron ionization (EI) can also be used, which may lead to more extensive fragmentation.<sup>[8][10]</sup>
- Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).<sup>[9][10]</sup>
- Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.<sup>[10]</sup>

## Visualizations

### Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

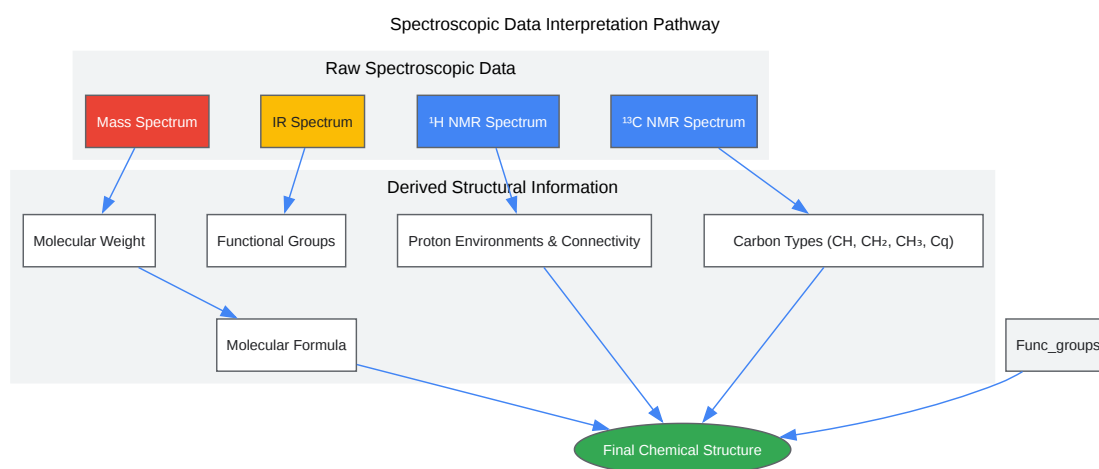


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Caption: Logical workflow for the synthesis and spectroscopic analysis of a chemical compound.

### Signaling Pathway of Spectroscopic Data Interpretation

The following diagram illustrates the logical connections between the different types of spectroscopic data and the structural information they provide.



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Caption: Interrelationship of spectroscopic data in determining the final chemical structure.

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